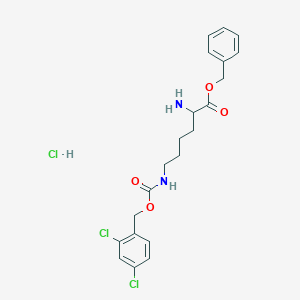
H-Lys(2,4-dichloro-Z)-OBzl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Lys(2,4-dichloro-Z)-OBzl is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a lysine residue that is protected by a 2,4-dichlorobenzyl group. This compound is often used in peptide synthesis and other chemical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(2,4-dichloro-Z)-OBzl typically involves the protection of the lysine amino group with a 2,4-dichlorobenzyl group. The process generally includes the following steps:
Protection of the Amino Group: The lysine amino group is protected using 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected lysine is then coupled with benzyl alcohol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine and 2,4-dichlorobenzyl chloride are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
H-Lys(2,4-dichloro-Z)-OBzl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The 2,4-dichlorobenzyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized lysine derivatives.
Reduction: Formation of reduced lysine derivatives.
Substitution: Formation of substituted lysine derivatives with different functional groups.
Scientific Research Applications
H-Lys(2,4-dichloro-Z)-OBzl has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of H-Lys(2,4-dichloro-Z)-OBzl involves its interaction with specific molecular targets. The 2,4-dichlorobenzyl group provides steric hindrance, which can affect the compound’s binding to enzymes and other proteins. This can lead to inhibition or modification of protein function, making it useful in various biochemical studies.
Comparison with Similar Compounds
H-Lys(2,4-dichloro-Z)-OBzl can be compared with other protected lysine derivatives such as:
H-Lys(Z)-OBzl: Lacks the dichloro substitution, making it less sterically hindered.
H-Lys(2,4-dichloro-Z)-OH: Similar structure but without the benzyl ester group.
H-Lys(Boc)-OBzl: Uses a tert-butyloxycarbonyl group for protection instead of 2,4-dichlorobenzyl.
The uniqueness of this compound lies in its specific protective group, which provides distinct steric and electronic properties, making it suitable for specialized applications in peptide synthesis and biochemical research.
Properties
Molecular Formula |
C21H25Cl3N2O4 |
|---|---|
Molecular Weight |
475.8 g/mol |
IUPAC Name |
benzyl 2-amino-6-[(2,4-dichlorophenyl)methoxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C21H24Cl2N2O4.ClH/c22-17-10-9-16(18(23)12-17)14-29-21(27)25-11-5-4-8-19(24)20(26)28-13-15-6-2-1-3-7-15;/h1-3,6-7,9-10,12,19H,4-5,8,11,13-14,24H2,(H,25,27);1H |
InChI Key |
OFVFFFSCHWEDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=C(C=C(C=C2)Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



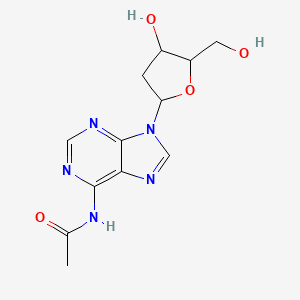

![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)
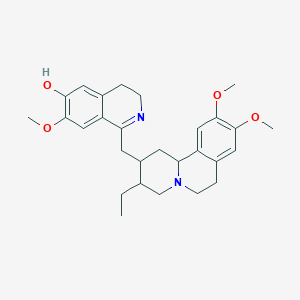
![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)
![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)
![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)

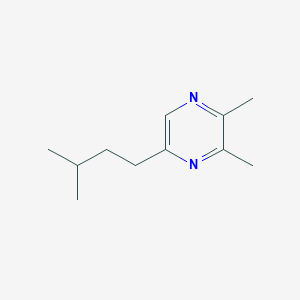

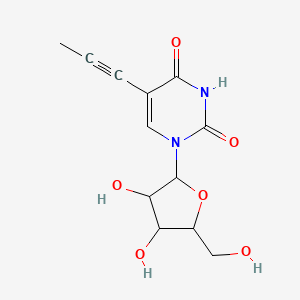
![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)
